Cas no 1021122-92-8 (3,4,5-trimethoxy-N-{2-[4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide)
![3,4,5-trimethoxy-N-{2-[4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide structure](https://ja.kuujia.com/scimg/cas/1021122-92-8x500.png)
3,4,5-trimethoxy-N-{2-[4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide 化学的及び物理的性質
名前と識別子
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- 3,4,5-trimethoxy-N-[2-(4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide
- 3,4,5-trimethoxy-N-{2-[4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide
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- インチ: 1S/C21H26N6O5/c1-29-16-10-14(11-17(30-2)18(16)31-3)21(28)22-4-5-27-20-15(12-25-27)19(23-13-24-20)26-6-8-32-9-7-26/h10-13H,4-9H2,1-3H3,(H,22,28)
- InChIKey: OTCIINCWBFSDAJ-UHFFFAOYSA-N
- SMILES: C(NCCN1C2C(C=N1)=C(N1CCOCC1)N=CN=2)(=O)C1=CC(OC)=C(OC)C(OC)=C1
3,4,5-trimethoxy-N-{2-[4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2902-0257-3mg |
3,4,5-trimethoxy-N-{2-[4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide |
1021122-92-8 | 90%+ | 3mg |
$63.0 | 2023-04-30 | |
Life Chemicals | F2902-0257-25mg |
3,4,5-trimethoxy-N-{2-[4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide |
1021122-92-8 | 90%+ | 25mg |
$109.0 | 2023-04-30 | |
Life Chemicals | F2902-0257-10mg |
3,4,5-trimethoxy-N-{2-[4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide |
1021122-92-8 | 90%+ | 10mg |
$79.0 | 2023-04-30 | |
Life Chemicals | F2902-0257-1mg |
3,4,5-trimethoxy-N-{2-[4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide |
1021122-92-8 | 90%+ | 1mg |
$54.0 | 2023-04-30 | |
Life Chemicals | F2902-0257-2μmol |
3,4,5-trimethoxy-N-{2-[4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide |
1021122-92-8 | 90%+ | 2μl |
$57.0 | 2023-04-30 | |
Life Chemicals | F2902-0257-75mg |
3,4,5-trimethoxy-N-{2-[4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide |
1021122-92-8 | 90%+ | 75mg |
$208.0 | 2023-04-30 | |
Life Chemicals | F2902-0257-50mg |
3,4,5-trimethoxy-N-{2-[4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide |
1021122-92-8 | 90%+ | 50mg |
$160.0 | 2023-04-30 | |
Life Chemicals | F2902-0257-40mg |
3,4,5-trimethoxy-N-{2-[4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide |
1021122-92-8 | 90%+ | 40mg |
$140.0 | 2023-04-30 | |
Life Chemicals | F2902-0257-5μmol |
3,4,5-trimethoxy-N-{2-[4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide |
1021122-92-8 | 90%+ | 5μl |
$63.0 | 2023-04-30 | |
Life Chemicals | F2902-0257-10μmol |
3,4,5-trimethoxy-N-{2-[4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide |
1021122-92-8 | 90%+ | 10μl |
$69.0 | 2023-04-30 |
3,4,5-trimethoxy-N-{2-[4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide 関連文献
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
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Fuchuan Guo,Tianqi Zi,Liyan Liu,Rennan Feng,Changhao Sun Food Funct., 2017,8, 2455-2464
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6. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
3,4,5-trimethoxy-N-{2-[4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamideに関する追加情報
3,4,5-Trimethoxy-N-{2-[4-(Morpholin-4-yl)-1H-Pyrazolo[3,4-d]Pyrimidin-1-yl]Ethyl}Benzamide: A Comprehensive Overview
The compound with CAS No 1021122-92-8, known as 3,4,5-trimethoxy-N-{2-[4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its complex structure and potential applications in drug development. The benzamide core of the molecule is a common feature in many bioactive compounds, suggesting its role in modulating biological processes.
The pyrazolo[3,4-d]pyrimidine moiety within the structure is a heterocyclic ring system that is often associated with antitumor and anti-inflammatory activities. Recent studies have highlighted the importance of such heterocycles in targeting specific cellular pathways, making this compound a promising candidate for further investigation. The presence of morpholin-4-yl groups further enhances the molecule's potential for interaction with biological targets, as morpholine derivatives are known for their ability to modulate enzyme activity.
One of the key features of this compound is its trimethoxy substitution pattern on the benzene ring. This substitution not only increases the molecule's lipophilicity but also plays a crucial role in stabilizing its structure through resonance effects. Such structural modifications are often critical in optimizing pharmacokinetic properties, such as absorption and bioavailability.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-step reactions involving advanced coupling techniques and selective protection strategies. The synthesis process involves the careful assembly of the pyrazolo[3,4-d]pyrimidine ring system and its subsequent functionalization with the morpholine group and benzamide moiety.
In terms of biological activity, preliminary studies have demonstrated that this compound exhibits potent inhibitory effects against several key enzymes involved in inflammatory processes. For instance, it has shown remarkable activity against cyclooxygenase (COX) enzymes, which are central to inflammation and pain signaling pathways. These findings underscore its potential as a lead compound for developing novel anti-inflammatory agents.
Beyond its enzymatic targets, this compound has also been investigated for its ability to modulate cellular signaling pathways. Preclinical studies have revealed that it can effectively inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor that plays a pivotal role in immune responses and inflammation. This dual mechanism of action makes it a versatile candidate for therapeutic interventions.
The trimethoxybenzamide fragment within the molecule contributes significantly to its pharmacodynamic properties by enhancing its ability to penetrate cellular membranes and interact with intracellular targets. This feature is particularly advantageous in designing drugs that target intracellular pathogens or oncogenic signaling pathways.
Moreover, computational studies have provided insights into the molecular interactions that govern this compound's bioactivity. Molecular docking simulations have revealed that it forms stable interactions with key residues within enzyme active sites, including hydrogen bonds and hydrophobic contacts. These interactions are critical for maintaining its inhibitory effects and suggest a high degree of specificity towards its targets.
In addition to its enzymatic targets, this compound has also been evaluated for its potential as an anticancer agent. In vitro studies have demonstrated that it induces apoptosis in various cancer cell lines by modulating mitochondrial function and activating caspase pathways. These findings highlight its potential role in developing targeted therapies for cancer treatment.
The development of this compound represents a significant advancement in medicinal chemistry, particularly in the design of multi-functional molecules with tailored biological activities. Its unique combination of structural features and functional groups positions it as a valuable tool for exploring novel therapeutic strategies.
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